![molecular formula C19H26N2O2S B7483034 1-(Benzylsulfonyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine](/img/structure/B7483034.png)
1-(Benzylsulfonyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylsulfonyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine is a useful research compound. Its molecular formula is C19H26N2O2S and its molecular weight is 346.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves the combination of benzylsulfonyl chloride with the appropriate bicyclo[2.2.1]heptene derivative, followed by incorporation of the piperazine ring through amination or similar reactions. The process requires controlled conditions—often including specific temperatures, solvents, and catalysts to facilitate each step.
Industrial Production Methods: In industrial settings, large-scale production may utilize continuous flow reactors to maintain reaction efficiency and consistency. These methods leverage automated systems to ensure optimal reaction times and conditions, maximizing yield and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions: This compound is known to undergo several types of reactions, including oxidation, reduction, and substitution. Each reaction type allows for further modification and functionalization.
Common Reagents and Conditions: Oxidation reactions might utilize reagents like potassium permanganate, while reductions might employ hydrogen gas and palladium catalysts. Substitution reactions could involve halogenating agents or nucleophiles under various conditions (such as acidic or basic environments).
Major Products:
Scientific Research Applications
Chemistry: Its structure makes it a valuable intermediate in organic synthesis, aiding in the creation of complex molecules.
Biology: Research explores its potential as a biochemical probe or a precursor for biologically active compounds.
Medicine: Its functionality may pave the way for novel drug candidates, particularly in areas requiring unique molecular scaffolding.
Industry: Its stability and reactivity make it suitable for various industrial applications, such as in the production of fine chemicals and advanced materials.
Mechanism of Action
Mechanism: The mechanism of action largely depends on the specific functional groups and their interactions within the compound's structure. In medicinal chemistry, for instance, the benzylsulfonyl group might interact with target proteins or enzymes, modulating their activity.
Molecular Targets and Pathways: Studies might focus on its interaction with molecular targets like receptors, ion channels, or enzymes, exploring pathways that could lead to therapeutic effects.
Comparison with Similar Compounds
Comparison: When compared to other compounds with similar structural features, such as sulfonyl-containing piperazines or bicyclic derivatives, 1-(Benzylsulfonyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine stands out due to its unique combination of functional groups, offering a distinctive balance of stability and reactivity.
List of Similar Compounds: Similar compounds might include 1-(Benzylsulfonyl)-4-phenylpiperazine and 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methylpiperazine, each with variations in their chemical and physical properties.
This deep dive into this compound highlights its multifaceted nature and significant potential across various scientific disciplines. Whether in research or industrial applications, its unique structure continues to inspire further exploration and innovation.
Properties
IUPAC Name |
1-benzylsulfonyl-4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c22-24(23,15-16-4-2-1-3-5-16)21-10-8-20(9-11-21)14-19-13-17-6-7-18(19)12-17/h1-7,17-19H,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUVSXKLPQPNKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenyl)-5-(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7482953.png)
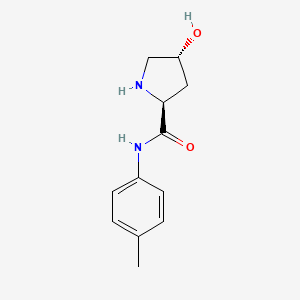
![3-methoxy-N-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]benzamide](/img/structure/B7482974.png)
![(2R)-2-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]-3-hydroxypropanoic acid](/img/structure/B7482975.png)
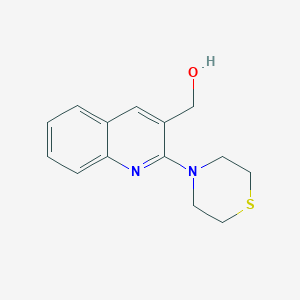
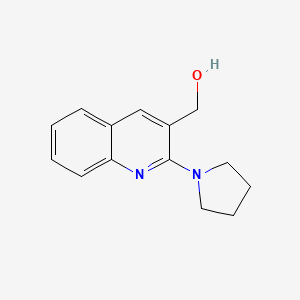
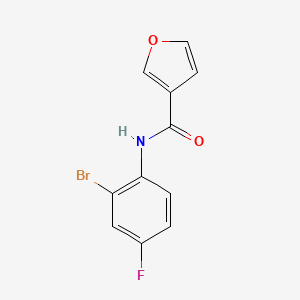
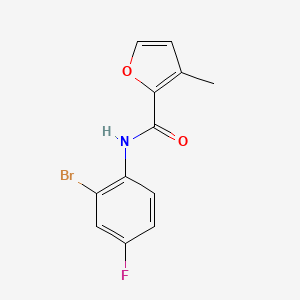
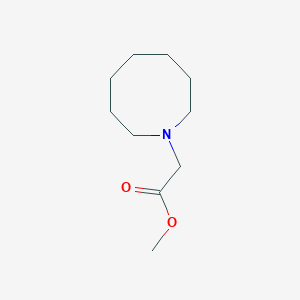
![(2R)-2-[(5-bromopyridine-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7483038.png)
![5-Bromo-2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]benzaldehyde](/img/structure/B7483048.png)
![5-(4-fluorophenyl)-6-methyl-2-(3-methylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7483054.png)
![3-[(3-imidazol-1-ylpropylamino)methyl]-1H-quinolin-2-one](/img/structure/B7483057.png)
![5-[4-(3-Methylphenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7483064.png)
